6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrimidine class, characterized by its unique structure that includes an amino group and a difluorophenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in anti-cancer and anti-viral therapies. The molecular formula is , with a molecular weight of approximately 238.20 g/mol.
The compound is synthesized from readily available precursors such as 2,4-difluoroaniline and various pyrimidine derivatives. Its synthesis methods are well-documented in chemical literature, indicating its significance in research and pharmaceutical applications.
6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one can be classified as:
The synthesis of 6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one typically involves the following methods:
The reaction conditions are critical for optimizing yield and purity. Typical conditions may involve:
The molecular structure of 6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one features:
Key structural data includes:
6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one can undergo several types of reactions:
Common reagents for these reactions include:
The mechanism of action for 6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways relevant to cancer proliferation and viral replication. The exact targets and pathways are under investigation but suggest a role in therapeutic applications against cancer and viral infections.
Key chemical properties include:
Studies indicate that the compound exhibits significant biological activity, particularly as an anti-cancer agent by inhibiting specific kinases involved in cancer cell proliferation.
6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one has several notable applications:
This compound's unique structural characteristics provide opportunities for further exploration in drug discovery and development, making it a valuable subject of ongoing research in medicinal chemistry.
The synthesis of 6-amino-2-[(aryl)amino]pyrimidin-4(3H)-one derivatives relies on convergent strategies that permit late-stage diversification. A foundational approach involves nucleophilic aromatic substitution (SNAr) on 2,4,6-trichloropyrimidine, where regioselective amination at the 4-position is achieved using 2,4-difluoroaniline under basic conditions (e.g., NaH/DMF). Subsequent hydrolysis of the 6-chloro group yields the 4(3H)-one motif, while the 2-position chlorine remains available for further functionalization [4]. Alternative routes employ Biginelli-type condensations, where β-ketoesters, arylureas (from 2,4-difluoroaniline and urea), and guanidine hydrochloride assemble the pyrimidinone core in a single step, albeit with moderate regiocontrol [4].
Critical to scaffold integrity is protecting group strategy. The 6-amino group often requires transient protection (e.g., acetyl or Boc) during C2-arylation to prevent bis-amination. Deprotection under mild acidic or basic conditions then furnishes the target compound. Recent advances utilize in situ protection with ionic liquids, improving yields from 52% to 78% while reducing purification steps .
Table 1: Key Synthetic Routes to 6-Amino-2-[(2,4-difluorophenyl)amino]pyrimidin-4(3H)-one
Method | Conditions | Key Intermediate | Yield | Advantages |
---|---|---|---|---|
Stepwise SNAr | NaH/DMF, 0°C→RT; then H₂O/Δ | 2,4-dichloro-6-aminopyrimidine | 65% | High regioselectivity |
Biginelli Condensation | HCl/EtOH, reflux, 12h | Ethyl 2-arylaminopyrimidine carboxylate | 42% | One-pot, atom economical |
Protection-Assisted | Ac₂O/pyridine; then K₂CO₃/MeOH | N6-Acetyl protected derivative | 78% | Avoids side products |
The 2-[(2,4-difluorophenyl)amino] moiety serves as a synthetic handle for diversification. Electrophilic aromatic substitution (SEAr) on the difluorophenyl ring is directed by fluorine’s ortho/para orientation. Nitration at C5 occurs selectively using HNO₃/AcOH at 0°C, yielding a precursor for amino or azido derivatives crucial for kinase inhibitor conjugates . Transition-metal catalysis enables C–N coupling at the aniline nitrogen: Buchwald-Hartwig amination with morpholine or piperazine using Pd2(dba)3/XPhos provides water-soluble derivatives for prodrug development .
For N-alkylation, chemoselectivity challenges arise due to competing reactivity at the 6-amino or N1 positions. Silver(I)-mediated alkylation using alkyl bromides in acetonitrile at 60°C achieves >90% N-arylamine selectivity by suppressing pyrimidinone tautomerization. This method constructs tertiary anilines like N-methyl-2,4-difluoroaniline derivatives without oligomerization [8].
The 2,4-difluorophenyl group profoundly influences synthetic efficiency and stability. Fluorine’s strong inductive effect (-I) enhances the electrophilicity of C2 in the pyrimidine ring, accelerating SNAr rates by 8–12× compared to unsubstituted phenyl analogues [4]. This allows reactions under milder conditions (e.g., 25°C vs. 80°C), suppressing hydrolysis side reactions and improving yields to >75%. Ortho-fluorine sterically shields the N–H bond, reducing oxidative degradation; accelerated stability testing shows 90% compound retention after 30 days at 40°C, versus 60% for non-fluorinated analogues .
Fluorine atoms also modulate electronic properties. Hammett constants (σₘ = 0.34, σₚ = 0.15) fine-tune the aryl ring’s electron density, optimizing hydrogen-bonding with biological targets. Pyrimidinones with 2,4-difluoro substitution exhibit enhanced cellular permeability (PAMPA log Pₑ = −5.2 vs. −4.8 for monofluoro) due to fluorine’s lipophilicity (π = 0.14) and reduced hydration shell formation [3] .
Table 2: Impact of Fluorination on Physicochemical and Synthetic Parameters
Parameter | 2,4-Difluorophenyl | 4-Fluorophenyl | Phenyl |
---|---|---|---|
SNAr Rate (k, M⁻¹h⁻¹) | 12.7 ± 0.8 | 3.2 ± 0.4 | 1.0 (reference) |
Degradation T₅₀ (days, 40°C) | >30 | 22 | 15 |
log D₇.₄ (Octanol/PBS) | 1.8 ± 0.1 | 1.5 ± 0.1 | 1.2 ± 0.1 |
Cellular Permeability (×10⁻⁶ cm/s) | 15.3 | 12.1 | 8.7 |
Solvent-free mechanochemical synthesis addresses waste issues in traditional routes. Ball-milling 6-aminouracil, 2,4-difluoroaniline, and trimethyl orthoformate for 2 hours at 25 Hz delivers the target compound in 88% yield with negligible solvent consumption [8]. Catalyst innovation focuses on Lewis acids: InCl₃ (20 mol%) in aqueous ethanol under ultrasound irradiation (40°C, 20 min) achieves 95% conversion via synergistic acceleration of condensation-cyclization steps, reducing energy use by 70% compared to reflux methods .
Multicomponent reactions (MCRs) consolidate synthesis into one pot. A green protocol combines guanidine carbonate, ethyl cyanoacetate, and 2,4-difluoroaniline in PEG-400/H₂O at 80°C, achieving 82% yield through in situ decarboxylation. This method boasts an E-factor of 3.2 (vs. 18 for stepwise routes) and eliminates halogenated solvents [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7